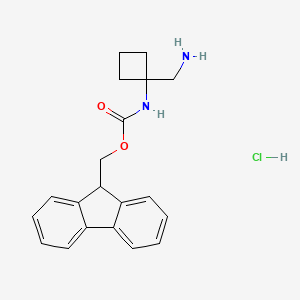

(1-N-Fmoc-aminocyclobutyl)methanamine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-N-Fmoc-aminocyclobutyl)méthanamine chlorhydrate : est un composé chimique de formule moléculaire C20H23ClN2O2. Il est couramment utilisé en synthèse organique, en particulier dans la préparation de peptides et d'autres molécules complexes. Le composé présente un cycle cyclobutyle, qui est un cycle à quatre atomes de carbone, et un groupe protecteur Fmoc (fluorenylméthyloxycarbonyl) attaché à l'atome d'azote. La forme de sel chlorhydrate améliore sa solubilité dans l'eau et d'autres solvants polaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (1-N-Fmoc-aminocyclobutyl)méthanamine chlorhydrate implique généralement les étapes suivantes :

Formation du cycle cyclobutyle : Le cycle cyclobutyle peut être synthétisé par diverses méthodes, notamment de précurseurs appropriés.

Introduction du groupe amino : Le groupe amino est introduit par des réactions d'amination, où une amine appropriée est mise en réaction avec le précurseur cyclobutyle.

Protection Fmoc : Le groupe Fmoc est introduit en faisant réagir l'amine avec du chlorure de Fmoc en présence d'une base, telle que la triéthylamine, dans un solvant organique comme le dichlorométhane.

Formation du sel chlorhydrate : La dernière étape consiste à convertir la base libre en son sel chlorhydrate en la faisant réagir avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle de (1-N-Fmoc-aminocyclobutyl)méthanamine chlorhydrate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, en utilisant des réactifs et des solvants de qualité industrielle. Le produit final est généralement purifié par recristallisation ou techniques chromatographiques.

Analyse Des Réactions Chimiques

Types de réactions

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe Fmoc peut être remplacé par d'autres groupes fonctionnels.

Oxydation et réduction : Le cycle cyclobutyle et le groupe amino peuvent participer à des réactions d'oxydation et de réduction dans des conditions appropriées.

Déprotection : Le groupe Fmoc peut être éliminé en milieu basique, généralement en utilisant de la pipéridine dans un solvant organique.

Réactifs et conditions courants

Déprotection Fmoc : Pipéridine dans le dichlorométhane.

Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits formés

Déprotection Fmoc : Le principal produit est l'amine libre.

Oxydation : Dérivés oxydés du cycle cyclobutyle.

Réduction : Dérivés réduits du cycle cyclobutyle et du groupe amino.

Applications De Recherche Scientifique

(1-N-Fmoc-aminocyclobutyl)méthanamine chlorhydrate : présente diverses applications en recherche scientifique :

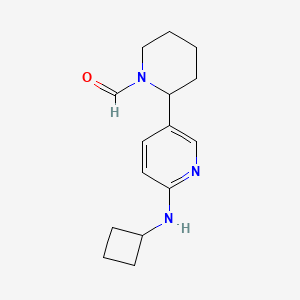

Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules organiques complexes, notamment les peptides et les peptidomimétiques.

Biologie : Le composé est utilisé dans l'étude des interactions protéines-protéines et des mécanismes enzymatiques.

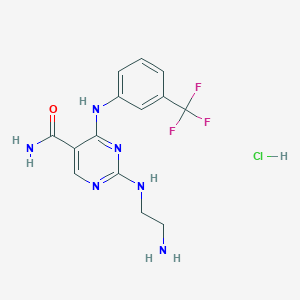

Médecine : Il est exploré pour son potentiel dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques et de modulateurs de récepteurs.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du (1-N-Fmoc-aminocyclobutyl)méthanamine chlorhydrate dépend de son application spécifique. En synthèse peptidique, le groupe Fmoc sert de groupe protecteur pour le groupe amino, empêchant les réactions indésirables pendant le processus de synthèse. Le composé peut également interagir avec des cibles biologiques, telles que les enzymes et les récepteurs, par le biais de ses groupes amino et cyclobutyle, en modulant leur activité.

Mécanisme D'action

The mechanism of action of (1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The compound can also interact with biological targets, such as enzymes and receptors, through its amino and cyclobutyl groups, modulating their activity.

Comparaison Avec Des Composés Similaires

Composés similaires

(1-N-Boc-aminocyclobutyl)méthanamine chlorhydrate : Structure similaire, mais avec un groupe protecteur Boc (tert-butoxycarbonyl) au lieu de Fmoc.

(1-N-Cbz-aminocyclobutyl)méthanamine chlorhydrate : Structure similaire, mais avec un groupe protecteur Cbz (benzyloxycarbonyl).

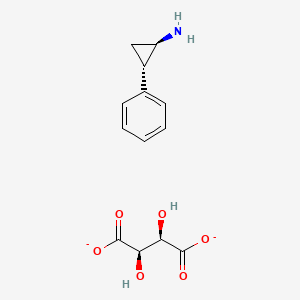

(1-N-Fmoc-aminocyclopropyl)méthanamine chlorhydrate : Structure similaire, mais avec un cycle cyclopropyle au lieu d'un cycle cyclobutyle.

Unicité

- Le groupe Fmoc offre des avantages uniques en synthèse peptidique en raison de sa stabilité et de sa facilité d'élimination dans des conditions douces.

- Le cycle cyclobutyle offre des propriétés stériques et électroniques distinctes par rapport aux autres systèmes cycliques, influençant la réactivité et les interactions du composé.

Propriétés

Formule moléculaire |

C20H23ClN2O2 |

|---|---|

Poids moléculaire |

358.9 g/mol |

Nom IUPAC |

9H-fluoren-9-ylmethyl N-[1-(aminomethyl)cyclobutyl]carbamate;hydrochloride |

InChI |

InChI=1S/C20H22N2O2.ClH/c21-13-20(10-5-11-20)22-19(23)24-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,18H,5,10-13,21H2,(H,22,23);1H |

Clé InChI |

KNRNIRHYVCIERP-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)(CN)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)

![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)

![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)

![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)

![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)